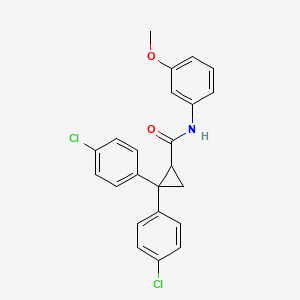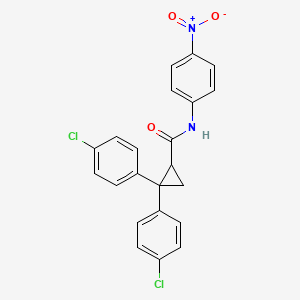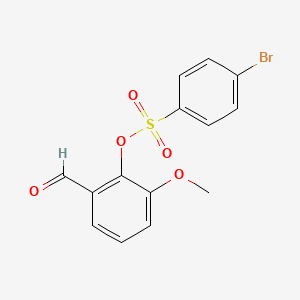![molecular formula C17H21NO3 B4016945 N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4016945.png)
N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Beschreibung
Research into tricyclic compounds, including those similar to N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide, focuses on understanding their synthesis, structural analysis, and chemical behavior. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and pharmacology, excluding drug use and dosage specifics.
Synthesis Analysis
The synthesis of tricyclic compounds involves complex reactions, including deiodination and cycloaddition processes. For instance, the synthesis of tricyclo[3.3.0.0^3,7]oct-1(5)-ene, a related compound, was achieved through deiodination, showcasing the methodological diversity and creativity in accessing tricyclic skeletons (Camps et al., 1996).
Molecular Structure Analysis
Structural characterization often employs spectroscopy and crystallography. For example, the crystal structure of a related compound was determined, highlighting the importance of X-ray crystallography in elucidating molecular configurations and intermolecular interactions (Guo et al., 2015).
Chemical Reactions and Properties
Tricyclic compounds participate in a variety of chemical reactions, including ring-closing metathesis and Diels-Alder reactions, which are crucial for constructing complex molecular architectures. These reactions not only demonstrate the compounds' reactivity but also their potential for further chemical modifications (Burke et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are critical for the practical application of tricyclic compounds. Studies have developed polyimides with excellent thermal stability and solubility, showcasing the potential of tricyclic structures in creating high-performance materials (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical behavior of tricyclic compounds is influenced by their structural features. Research into cycloaddition reactions, for example, provides insight into their reactivity and the influence of substituents on their chemical properties (Mori et al., 1994).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-11-5-6-12(13(8-11)21-2)18-17(19)16-14-9-3-4-10(7-9)15(14)16/h5-6,8-10,14-16H,3-4,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHUBOURYAKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3C2C4CCC3C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4016864.png)

![N-cycloheptyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4016876.png)


![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4016892.png)
![2-[benzyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B4016898.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016902.png)

![1-[3-(benzyloxy)-2-hydroxypropyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4016910.png)
![5-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B4016924.png)
![1-(4-methylphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016930.png)
![1-(4-fluorophenyl)-3-[methyl(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016941.png)